(S)-2-Butyloctanoic acid
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Overview
Description
(S)-2-Butyloctanoic acid is an organic compound belonging to the class of carboxylic acids It is characterized by the presence of a carboxyl group (-COOH) attached to a carbon chain The compound is chiral, with the (2S) configuration indicating the specific spatial arrangement of its atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Butyloctanoic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. The reaction conditions often include hydrogen gas under pressure and a solvent like ethanol or methanol.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of biocatalysts or enzymes to achieve high enantioselectivity. Enzymatic resolution of racemic mixtures is another approach, where specific enzymes selectively react with one enantiomer, leaving the desired this compound.
Chemical Reactions Analysis
Types of Reactions: (S)-2-Butyloctanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction of the carboxyl group can yield alcohols.
Substitution: The hydrogen atom of the carboxyl group can be substituted with other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols.
Substitution: Halogenated carboxylic acids.
Scientific Research Applications
(S)-2-Butyloctanoic acid has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of (S)-2-Butyloctanoic acid involves its interaction with specific molecular targets. The carboxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The chiral nature of the compound allows it to interact selectively with chiral centers in biological molecules, affecting pathways such as enzyme catalysis or receptor binding.
Comparison with Similar Compounds
(2R)-2-Butyloctanoic acid: The enantiomer of (S)-2-Butyloctanoic acid, differing in the spatial arrangement of atoms.
2-Methylhexanoic acid: A structurally similar compound with a different carbon chain length.
2-Ethylhexanoic acid: Another similar compound with a different substituent on the carbon chain.
Uniqueness: this compound is unique due to its specific (2S) configuration, which imparts distinct chemical and biological properties. This stereochemistry is crucial for its interactions in chiral environments, making it valuable in applications where enantioselectivity is important.
Properties
IUPAC Name |
(2S)-2-butyloctanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O2/c1-3-5-7-8-10-11(12(13)14)9-6-4-2/h11H,3-10H2,1-2H3,(H,13,14)/t11-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OARDBPIZDHVTCK-NSHDSACASA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CCCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](CCCC)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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